2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide
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Description
The compound “2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide” is a complex organic molecule. It contains several functional groups including a ureido group, a thiadiazol group, a thio group, and an acetamide group. The presence of a tert-butyl group indicates that it might be a derivative of a larger class of compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution, condensation, or addition reactions . For example, the tert-butyl group could potentially be introduced through a reaction with a tert-butylating agent .Chemical Reactions Analysis
The compound likely undergoes a variety of chemical reactions. The presence of a ureido group suggests it might participate in reactions involving the breaking or forming of amide bonds . The thiadiazol and thio groups might be involved in redox reactions or reactions with electrophiles .Scientific Research Applications
Anticancer Activity and Pharmacological Evaluation
Research on thiadiazole derivatives, including those structurally related to "2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide," demonstrates significant potential in anticancer activity. For instance, a study on the synthesis, anticancer activity, and ADMET studies of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives revealed certain compounds displaying marked activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines, with compound 4 showing the most significant activity (Karakuş et al., 2018). Another study highlighted the synthesis, molecular modeling, and anticancer screening of some new imidazothiadiazole analogs, demonstrating powerful cytotoxic results against breast cancer cell lines (Abu-Melha, 2021).
Synthesis and Evaluation of Structural Analogs
The exploration of thiadiazole derivatives extends into their synthesis and evaluation for various biological activities. A notable study on the design, synthesis, and pharmacological evaluation of BPTES analogs as glutaminase inhibitors showcases the development of potent inhibitors for cancer treatment, underscoring the importance of structural analogs in medicinal chemistry (Shukla et al., 2012).
Broad Spectrum of Biological Activities
Thiadiazole derivatives have been explored for a range of biological activities beyond anticancer potential. For instance, studies have reported on their mosquito-larvicidal and antibacterial properties, demonstrating the versatility of these compounds in addressing various health concerns (Castelino et al., 2014). Additionally, research into N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles has highlighted their insecticidal activities, offering insights into potential agricultural applications (Wang et al., 2011).
properties
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2S2/c1-15(2,3)18-12(22)17-13-19-20-14(24-13)23-9-11(21)16-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,16,21)(H2,17,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBLCIQQHJFIMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide |
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